tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
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Overview
Description
tert-Butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound features a tert-butyl group, a cyano group, and an indene moiety, making it a molecule of interest in various fields of chemical research and industrial applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.
Introduction of the Cyano Group: The cyano group is usually introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.
Carbamate Formation: The final step involves the reaction of the indene derivative with tert-butyl isocyanate under basic conditions to form the carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are chosen to optimize yield and purity, and the process is scaled up from laboratory conditions to industrial production levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
Industrially, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydro-1H-inden-1-yl)carbamate: Lacks the cyano group, which may affect its reactivity and biological activity.
tert-Butyl N-(7-cyano-1H-inden-1-yl)carbamate: Similar structure but without the dihydro modification, which can influence its chemical properties.
tert-Butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)urea: Contains a urea group instead of a carbamate, leading to different reactivity and applications.
Uniqueness
The presence of both the cyano and carbamate groups in tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
2113815-34-0 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-12-8-7-10-5-4-6-11(9-16)13(10)12/h4-6,12H,7-8H2,1-3H3,(H,17,18) |
InChI Key |
YBEBUSACTKJCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)C#N |
Purity |
95 |
Origin of Product |
United States |
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